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Compound of Interest

Compound Name: (-)-alpha-Neoclovene

CAS No.: 4545-68-0

Cat. No.: B1610996

Get Quote

Application Note: Advanced NMR Spectroscopy for the Unambiguous Structural Confirmation

of (-)- α -Neoclovene

Executive Summary
(-)- α -Neoclovene ((1S,6S,7R)-2,6,8,8-tetramethyltricyclo[5.2.2.0^{1,6}]undec-2-ene) is a

complex tricyclic sesquiterpene with the molecular formula C15​H24​and a molecular weight of

204.35 g/mol [1]. Beyond its role as a bioactive aroma compound in botanical essential oils[2],

its highly strained, energy-dense polycyclic architecture makes it a critical feedstock for the

development of ultra-performance, high-density turbine and diesel fuels[3].

Due to its rigid tricyclic framework, structural confirmation cannot rely on 1D Nuclear Magnetic

Resonance (NMR) alone. This application note details a self-validating, advanced 2D NMR

methodology designed to resolve spectral congestion, establish backbone connectivity, and

unambiguously confirm the (1S,6S,7R) stereocenters of (-)- α -Neoclovene.
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The primary bottleneck in the structural elucidation of tricyclic sesquiterpenes is severe signal

overlap. The 1H NMR spectrum of neoclovene derivatives typically exhibits a highly complex,

unresolved multiplet series in the aliphatic region ( δ 0.8–2.5 ppm) arising from numerous

structurally similar methylene and methine protons[4].

To achieve unambiguous assignment, our strategy relies on the following causal principles:

Non-Uniform Sampling (NUS) in 2D NMR: Because the aliphatic carbon signals ( δ 10–60

ppm) are highly congested[4], high-resolution indirect dimensions ( t1​) are required. NUS

allows us to acquire 2D spectra (HSQC, HMBC) with 2–4 times the standard t1​increments

without extending the acquisition time, preventing sample degradation and maintaining high

throughput.

HMBC for Quaternary Carbon Bridging: (-)- α -Neoclovene contains three critical quaternary

carbons (C1, C6, C8). Because these lack attached protons, COSY cannot trace them.

HMBC ( 2JCH​and 3JCH​long-range couplings) is explicitly chosen to bridge these silent

nodes and assemble the tricyclic skeleton.

NOESY for Stereochemical Causality: The molecule has a molecular weight of ~204 Da,

placing its rotational correlation time ( τc​) in the extreme narrowing regime. Consequently,

Nuclear Overhauser Effects (NOE) will be positive. We utilize a 2D NOESY sequence with a

specific 400 ms mixing time ( τm​) to allow sufficient NOE buildup without secondary spin-

diffusion, enabling the precise spatial mapping of the (1S,6S,7R) chiral centers.

Self-Validating Spectrometer Protocol
Trustworthy NMR data requires a self-validating system where the instrument's state is

empirically verified before data acquisition.

Sample Prep
(Filter & Degas)

Temp Calibration
(Methanol Std, 298K)

3D Gradient Shimming
(TMS Linewidth <0.5Hz)

Pulse Calibration
(Determine Exact P₁)

Data Acquisition
(Phase Cycling & NUS)

Click to download full resolution via product page

Self-validating sample preparation and spectrometer calibration workflow.
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Step-by-Step Methodology
Sample Preparation: Dissolve 20 mg of (-)- α -Neoclovene in 0.6 mL of CDCl3​(99.8% D)

containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a glass wool plug

directly into a 5 mm precision NMR tube. Causality: Filtration removes paramagnetic

particulates that distort the B0​magnetic field, ensuring optimal resolution.

Temperature Calibration: Insert a 100% methanol standard and calibrate the probe

temperature to exactly 298 K. Causality: Temperature fluctuations during multi-hour 2D

acquisitions cause t1​noise and signal broadening.

Shimming & Referencing: Lock on the deuterium signal of CDCl3​. Perform 3D gradient

shimming. Validation Check: The TMS internal standard peak at δ 0.00 ppm must have a

linewidth at half-height ( w1/2​) of ≤ 0.5 Hz.

Pulse Width Calibration ( P1​): Run a nutation experiment to find the exact 90° pulse width for

the 1H channel. Causality: Accurate pulse widths are mathematically required for the

coherence transfer pathways in multipulse 2D sequences (like HSQC) to effectively suppress

artifacts.

Table 1: Optimized NMR Acquisition Parameters (600
MHz)
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Experiment
Pulse
Sequence

Scans (NS)
Relaxation
Delay ( D1​)

Spectral
Width

Purpose /
Causality

1H 1D zg30 16 2.0 s 12 ppm

Initial

profiling;

identifies the

single olefinic

proton and

four methyl

groups.

13C 1D zgpg30 1024 2.0 s 220 ppm

Carbon

counting;

confirms the

15 carbon

atoms of the

sesquiterpen

e framework.

DEPT-135 deptsp135 256 2.0 s 220 ppm

Multiplicity

editing;

separates CH

/ CH3​

(positive

phase) from

CH2​(negative

phase).

1H−13C

HSQC

hsqcedetgpsi

sp2.2
4 1.5 s

F2: 12, F1:

160

Maps directly

bonded

protons to

carbons;

resolves the

severe

aliphatic

overlap.

1H−13C

HMBC

hmbcgplpndq

f

8 1.5 s F2: 12, F1:

220

Long-range (

2J,3J )

connectivity;
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essential for

assigning C1,

C6, and C8.

1H−1H

NOESY
noesygpphpp 16 2.0 s

F2: 12, F1:

12

Spatial

proximity

(400 ms

mixing time);

confirms

relative

stereochemis

try.

Structural Elucidation & Data Interpretation
The interpretation of the acquired data follows a strict logical hierarchy, moving from 1D

profiling to 3D spatial confirmation.
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1D ¹H & ¹³C NMR
Identify Olefinic & Methyls

2D ¹H-¹³C HSQC
Map Protons to Carbons

DEPT-135
Classify CH, CH₂, CH₃

2D ¹H-¹H COSY
Trace Spin Systems

 Resolve Aliphatic
 Overlap

2D ¹H-¹³C HMBC
Link Quaternary Carbons

 Backbone
 Connectivity

2D ¹H-¹H NOESY
Confirm (1S,6S,7R) Stereocenters

 3D Spatial
 Proximity

Unambiguous Structure
(-)-α-Neoclovene

Click to download full resolution via product page

Logical workflow for the NMR-based structural elucidation of (-)-alpha-Neoclovene.
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Backbone Tracing & Quaternary Assignment
Initial 1D 1H NMR will reveal a distinct signal in the olefinic region ( δ 5.0–6.0 ppm)

corresponding to the single proton on the C2=C3 double bond[4]. The four methyl groups will

appear as sharp signals between δ 0.8–1.8 ppm (the allylic methyl at C2 will be shifted furthest

downfield). Using the HSQC spectrum, every proton is mapped to its parent carbon. The COSY

spectrum is then used to trace the continuous H−C−C−H spin systems. Because the C1, C6,

and C8 carbons disrupt these spin systems, HMBC correlations from the gem-dimethyl protons

at C8 and the methyl protons at C2 and C6 are used to "stitch" the tricyclic rings together.

Stereochemical Confirmation
The defining feature of (-)- α -Neoclovene is its (1S,6S,7R) stereochemistry[1]. The NOESY

spectrum is analyzed for cross-peaks indicating through-space proximity (< 5 Å). Specifically,

NOE correlations between the methyl group at C6 and specific protons on the adjacent rings

validate the rigid spatial orientation of the tricyclic cage, distinguishing it from β -neoclovene or

other clovene isomers.

Table 2: Expected NMR Spectral Features for (-)- α -
Neoclovene
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Structural Feature Nucleus
Expected Shift
Range ( δ , ppm)

Diagnostic
Significance

Trisubstituted Double

Bond
1H 5.0 – 6.0

Identifies the single

olefinic proton at

C3[4].

sp 2 Hybridized

Carbons
13C 120 – 140

Confirms the C2=C3

double bond

framework[4].

Allylic Methyl (at C2) 1H 1.6 – 1.8

Deshielded due to

proximity to the π -

system.

Tricyclic Aliphatic Core 1H 0.8 – 2.5

Complex multiplet

region representing

methine and

methylene protons[4].

sp 3 Hybridized

Carbons
13C 10 – 60

Maps the rigid tricyclic

carbon backbone[4].

Aliphatic Methyls (C6,

C8x2)
1H 0.8 – 1.2

Sharp singlets

corresponding to the

quaternary-bound

methyl substituents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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